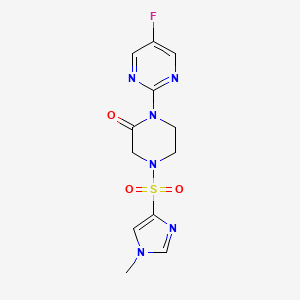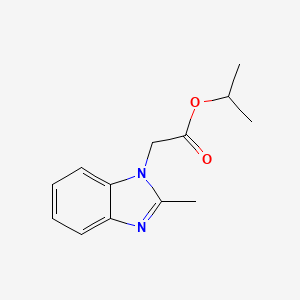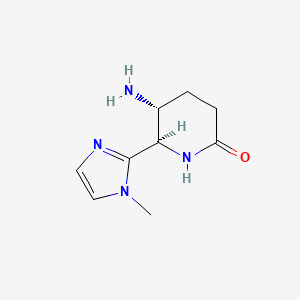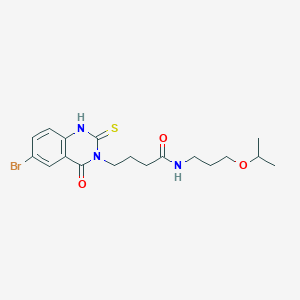
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FPMP, and its chemical formula is C14H16FN5O2S. FPMP is a piperazine derivative that has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of FPMP is not yet fully understood. However, it has been suggested that FPMP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPMP has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting the activity of thymidylate synthase, FPMP prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FPMP has been found to have several biochemical and physiological effects. In cancer cells, FPMP inhibits the activity of thymidylate synthase, which prevents the synthesis of DNA and leads to cell death. Additionally, FPMP has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which further contributes to cell death. In neurological disorders, FPMP has been found to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
FPMP has several advantages for lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of this enzyme in cancer cells. Additionally, FPMP has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, FPMP also has several limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of studies that use FPMP.
Orientations Futures
There are several future directions for the study of FPMP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of FPMP's mechanism of action, which could lead to the development of new cancer therapies. Additionally, FPMP could be studied for its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Overall, FPMP is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of FPMP involves several steps. The first step involves the reaction of 5-fluoropyrimidine-2,4(1H,3H)-dione with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole. The resulting product is then treated with piperazine in the presence of a base to obtain FPMP. The synthesis of FPMP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FPMP has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. FPMP has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-6-10(16-8-17)23(21,22)18-2-3-19(11(20)7-18)12-14-4-9(13)5-15-12/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPRYBWXZWYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)


![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

